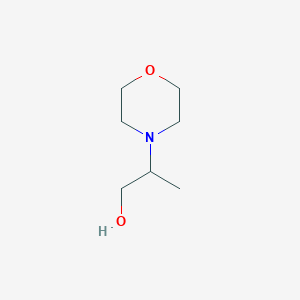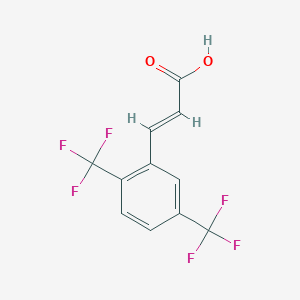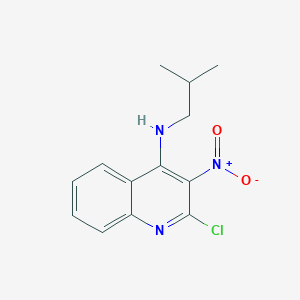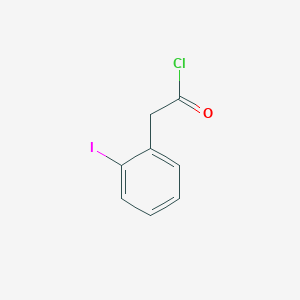
2-Morpholin-4-ylpropan-1-ol
Descripción general
Descripción
“2-Morpholin-4-ylpropan-1-ol” is a chemical compound with the molecular formula C7H15NO2 .
Molecular Structure Analysis
The molecular structure of “2-Morpholin-4-ylpropan-1-ol” consists of a morpholine ring attached to a propanol group. The InChI code for this compound is 1S/C7H15NO2/c1-7(6-9)8-2-4-10-5-3-8/h7,9H,2-6H2,1H3 .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Applications
2-Morpholin-4-ylpropan-1-ol derivatives have been synthesized and evaluated for their potential in medicinal applications. For instance, a study on the synthesis of 1,2,5-thiadiazole derivatives involving 2-Morpholin-4-ylpropan-1-ol showed moderate inhibition against Mycobacteria tuberculosis, highlighting its potential in developing antibacterial agents. This research further explored the inhibition mechanism through molecular docking and dynamics analysis, suggesting future development paths for analogs in the medicinal field (Mali, Sawant, Chaudhari, & Mandewale, 2019).
Corrosion Inhibition
Another significant application of 2-Morpholin-4-ylpropan-1-ol derivatives is in corrosion inhibition. A study demonstrated the synthesis of tertiary amines, including 1,3-di-morpholin-4-yl-propan-2-ol, showing their efficacy as anodic inhibitors for carbon steel corrosion. These compounds form a protective layer on the metal surface, enhancing corrosion resistance (Gao, Liang, & Wang, 2007).
Drug Delivery Systems
2-Morpholin-4-ylpropan-1-ol-based compounds have also been explored for drug delivery applications. Morpholino oligos, when conjugated with cell-penetrating peptides (CPP), show increased cellular uptake, making them useful tools in treating various diseases, including genetic and infectious diseases (Moulton, 2013).
Photodynamic Therapy
Research into axially 1-morpholinopropan-2-ol disubstituted silicon phthalocyanine and its derivatives has shown potential applications in photodynamic therapy. These compounds exhibit significant DNA/BSA binding and DNA photocleavage properties, suggesting their use as photosensitizers in treating various diseases (Barut, Demirbaş, Şenocak, Özel, & Kantekin, 2017).
Gene Function Studies
Morpholino oligomers have been employed to study gene function across a variety of model organisms. These oligomers allow for the inhibition of gene expression, providing a relatively simple and rapid method for gene function analysis (Heasman, 2002).
Safety And Hazards
Propiedades
IUPAC Name |
2-morpholin-4-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(6-9)8-2-4-10-5-3-8/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRXBRDKYYXGEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450743 | |
| Record name | 2-morpholin-4-ylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholin-4-ylpropan-1-ol | |
CAS RN |
69296-06-6 | |
| Record name | 2-morpholin-4-ylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(morpholin-4-yl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-2-Nitroethenyl]phenol](/img/structure/B1353724.png)
![(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B1353725.png)


![Disodium 4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate](/img/structure/B1353735.png)

![Pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B1353750.png)




![2-[4-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1353766.png)

